molecular formula C30H32N4O5S B2543486 3-(2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide CAS No. 422286-87-1

3-(2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide

Cat. No. B2543486
CAS RN: 422286-87-1
M. Wt: 560.67
InChI Key: OFIXVMJTFMKRFB-UHFFFAOYSA-N
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Description

3-(2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a useful research compound. Its molecular formula is C30H32N4O5S and its molecular weight is 560.67. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Molecular Docking

The scientific interest in derivatives of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the chemical structure , has primarily been in their potential as antitumor agents. A study by Al-Suwaidan et al. (2016) synthesized and evaluated a series of these compounds for their in vitro antitumor activity. Several compounds demonstrated significant broad-spectrum antitumor activities, with potencies 1.5–3.0-fold greater than the positive control 5-FU. Molecular docking studies suggested these compounds inhibit growth of various cancer cell lines through interactions with ATP binding sites of specific kinases, indicating a mechanism of action similar to known antitumor agents (Al-Suwaidan et al., 2016).

Antimicrobial and Anticonvulsant Activities

Another area of research involving quinazolinone derivatives focuses on their antimicrobial and anticonvulsant activities. Rajasekaran et al. (2013) synthesized a series of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated them for antimicrobial and anticonvulsant activities. Among these, specific compounds showed broad-spectrum activity against tested Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds exhibited potent anticonvulsant activity, highlighting the versatility of quinazolinone derivatives in therapeutic applications (Rajasekaran, V. Rajamanickam, & S. Darlinquine, 2013).

Psychotropic, Anti-inflammatory, and Cytotoxic Effects

Zablotskaya et al. (2013) investigated the psychotropic, anti-inflammatory, and cytotoxic effects of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, which share structural motifs with the chemical . The compounds demonstrated significant sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This study suggests that the structural framework of quinazolinones offers valuable pharmacological properties, including the modulation of central nervous system activity (Zablotskaya et al., 2013).

properties

IUPAC Name

3-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O5S/c1-38-25-13-12-21(18-26(25)39-2)14-16-31-27(35)15-17-34-29(37)23-10-6-7-11-24(23)33-30(34)40-20-28(36)32-19-22-8-4-3-5-9-22/h3-13,18H,14-17,19-20H2,1-2H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIXVMJTFMKRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

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